2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine can provide access to the pyrazolo[1,5-a]pyrazine core . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrazine ring, facilitated by reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK inhibitor with potential therapeutic applications.
Pyrazolo[1,5-a]pyrimidine: Used in the development of fluorescent probes and has similar structural features.
Uniqueness
2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of fused rings and functional groups, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
5-benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18-14-11-22(17-16-6-7-21-24(16)9-8-20-17)12-15(14)19(26)23(18)10-13-4-2-1-3-5-13/h1-9,14-15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTVRISMRVOLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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